molecular formula C8H5ClO3 B2653737 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one CAS No. 70097-44-8

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one

Cat. No. B2653737
CAS RN: 70097-44-8
M. Wt: 184.58
InChI Key: OPBSRGHVNRSYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H5ClO3 and a molecular weight of 184.58 . It is a white to yellow solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 184.58 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Preparation and Synthesis

  • A study by Liu et al. (2013) developed a convenient approach for preparing a compound closely related to 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one, synthesized from 2-bromo-4-methylbenzoic acid in nine steps, highlighting its utility in complex organic syntheses (Liu et al., 2013).

Structural and Chemical Studies

  • Research by Aksjonova et al. (2012) investigated the functionalization of 3-Chlorobenzaldehyde, noting that this compound reacts with nucleophilic reagents at the carbonyl or quaternary carbon depending on the character of the nucleophile, which is significant for understanding its chemical behavior (Aksjonova et al., 2012).
  • Franca et al. (2016) conducted a study on the centrosymmetric resonance-assisted intermolecular hydrogen bonding in isobenzofuran-1(3H)-ones, providing insights into the molecular structure and bonding characteristics of compounds like this compound (Franca et al., 2016).

Biological and Pharmacological Applications

  • Peng et al. (2021) isolated compounds from the marine coral-derived fungus Aspergillus sp. including derivatives of isobenzofuran-1(3H)-one, indicating the potential biological and pharmacological importance of these compounds in natural products and drug discovery (Peng et al., 2021).

Methodological Developments

  • Mahendar and Satyanarayana (2016) presented an efficient domino [Pd]-catalysis for the synthesis of isobenzofuran-1(3H)-ones, demonstrating the methodological advancements in synthesizing compounds like this compound (Mahendar & Satyanarayana, 2016).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

While specific future directions for 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one are not available in the retrieved data, benzofuran derivatives are a topic of ongoing research due to their presence in many drugs and their unique physicochemical properties . They are being studied for their potential applications in various areas, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name

7-chloro-3-hydroxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBSRGHVNRSYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.